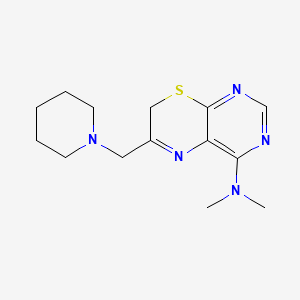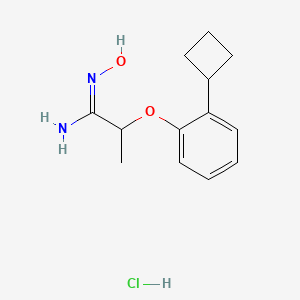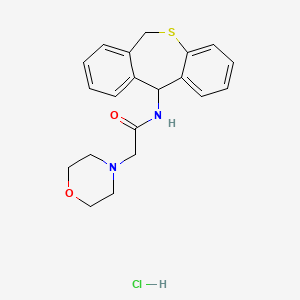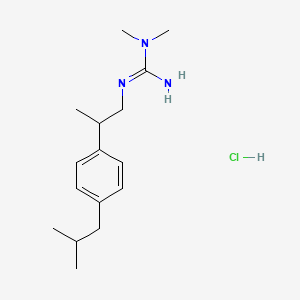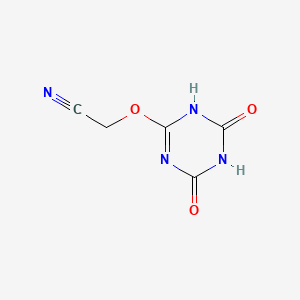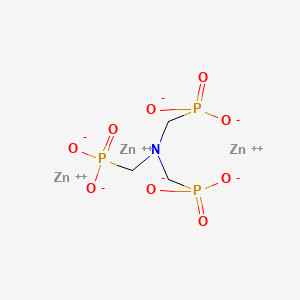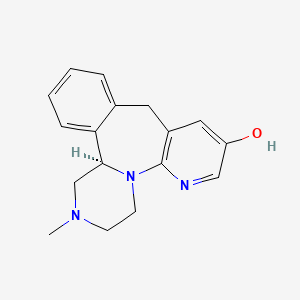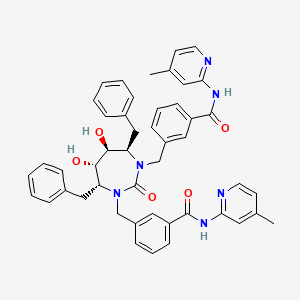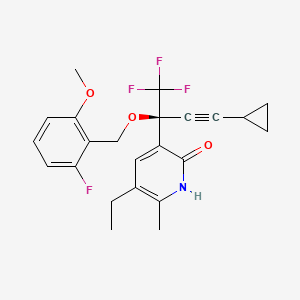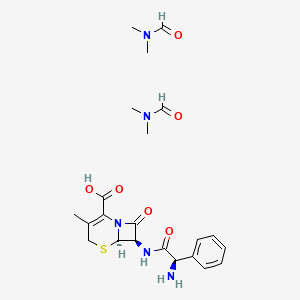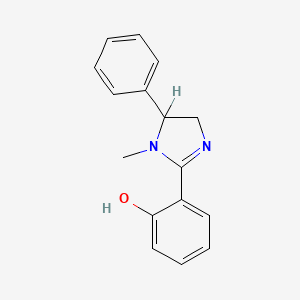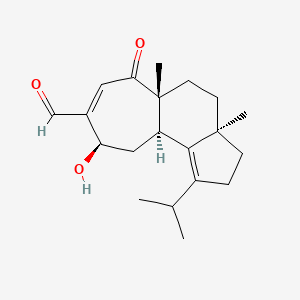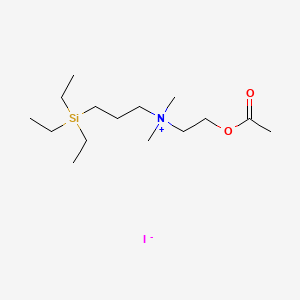
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate is a quaternary ammonium compound with a unique structure that combines a hydroxyethyl group, a triethylsilyl group, and an iodide acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The iodide ion can be reduced to form elemental iodine.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of the triethylsilyl group can result in a variety of functionalized derivatives.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate exerts its effects involves interactions with cellular membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)butyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium chloride
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide acetate is unique due to the presence of both a triethylsilyl group and an iodide acetate. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
84584-69-0 |
|---|---|
Molecular Formula |
C15H34INO2Si |
Molecular Weight |
415.43 g/mol |
IUPAC Name |
2-acetyloxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C15H34NO2Si.HI/c1-7-19(8-2,9-3)14-10-11-16(5,6)12-13-18-15(4)17;/h7-14H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BSFRPBYRIQHDGS-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


